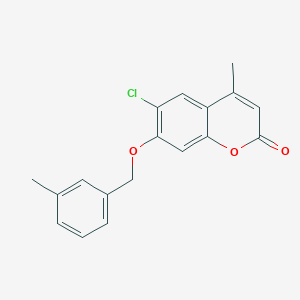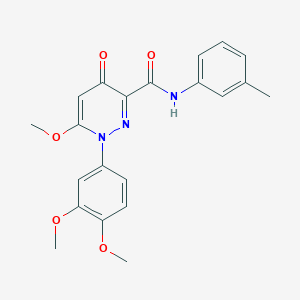
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, also known as STX-0119, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves the inhibition of MMPs and COX-2. MMPs are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which are essential for tumor invasion and metastasis. This compound inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme and preventing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of MMPs and prostaglandins. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models. Furthermore, this compound has been found to reduce inflammation and pain in animal models of arthritis.
実験室実験の利点と制限
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Furthermore, it has shown potent activity against various cancer cell lines and inflammatory mediators. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, it has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in human clinical trials and to identify the optimal dosing regimen. Another potential application is in the treatment of inflammatory diseases. Future studies should focus on the safety and efficacy of this compound in animal models of arthritis and other inflammatory diseases. Furthermore, the mechanism of action of this compound should be further elucidated to identify potential targets for drug development.
合成法
The synthesis of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves a series of chemical reactions. The first step is the condensation of 4-methyl-7-hydroxychromen-2-one with 3-methylbenzyl chloride in the presence of a base to form 7-(3-methylbenzyl)oxy-4-methylchromen-2-one. This intermediate is then chlorinated with thionyl chloride to form this compound. The final product is obtained by purifying the crude compound using column chromatography.
科学的研究の応用
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Furthermore, this compound has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
特性
IUPAC Name |
6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-4-3-5-13(6-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUBRHAVLHQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)



![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)
![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

